5,5-Dimethyl-2-oxocyclohexyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-2-oxocyclohexyl acetate: is an organic compound with the molecular formula C10H16O3 It is a derivative of cyclohexane, featuring a ketone group at the second position and an acetate group at the fifth position, along with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-oxocyclohexyl acetate typically involves the following steps:
Formation of the Cyclohexanone Derivative:
Oxidation: The ketone group at the second position is introduced via oxidation reactions.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The ketone group can undergo further oxidation to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry: 5,5-Dimethyl-2-oxocyclohexyl acetate is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving cyclohexane derivatives.
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-oxocyclohexyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone and acetate groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Cyclohexanone: A simpler ketone derivative of cyclohexane.
2-Acetoxy-4,4-dimethyl-cyclohexanone: A closely related compound with similar functional groups.
Uniqueness: 5,5-Dimethyl-2-oxocyclohexyl acetate is unique due to the specific positioning of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
61592-52-7 |
---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(5,5-dimethyl-2-oxocyclohexyl) acetate |
InChI |
InChI=1S/C10H16O3/c1-7(11)13-9-6-10(2,3)5-4-8(9)12/h9H,4-6H2,1-3H3 |
InChI Key |
OCQZFKXTCVZKAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(CCC1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.